ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
CAS No.: 24248-71-3
Cat. No.: VC21406700
Molecular Formula: C11H15N3O3S
Molecular Weight: 269.32g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24248-71-3 |
|---|---|
| Molecular Formula | C11H15N3O3S |
| Molecular Weight | 269.32g/mol |
| IUPAC Name | ethyl 2-amino-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C11H15N3O3S/c1-2-17-11(16)14-4-3-6-7(5-14)18-10(13)8(6)9(12)15/h2-5,13H2,1H3,(H2,12,15) |
| Standard InChI Key | NSIGBZABEAQJEV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)N |
| Canonical SMILES | CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)N |
Introduction
Chemical Structure and Properties
Ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate is characterized by a complex heterocyclic structure containing a thiophene ring fused with a partially saturated pyridine ring. The molecule incorporates several functional groups that contribute to its chemical reactivity and biological activity. These include an amino group at position 2, a carbamoyl group at position 3, and an ethyl carboxylate group at position 6 of the thieno[2,3-c]pyridine scaffold.
The compound is identified by the CAS number 24248-71-3 and possesses the molecular formula C11H15N3O3S . With a molecular weight of 269.32 g/mol, this moderately sized organic molecule combines several pharmacophoric elements that make it an interesting candidate for medicinal chemistry applications. The presence of multiple nitrogen atoms and the carbamoyl group provides hydrogen bonding capabilities that may facilitate interactions with biological targets.
The physical properties of ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate include its appearance as a solid at room temperature, though specific melting point data is limited in the available literature. The compound's solubility profile likely follows patterns similar to other thieno[2,3-c]pyridine derivatives, exhibiting moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and lower solubility in aqueous environments due to its predominantly lipophilic character.
Table 1: Chemical Properties of Ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
| Property | Value |
|---|---|
| Molecular Formula | C11H15N3O3S |
| Molecular Weight | 269.32 g/mol |
| CAS Number | 24248-71-3 |
| Classification | Thieno[2,3-c]pyridine derivative |
| Functional Groups | Amino, carbamoyl, ethyl carboxylate |
| Physical State | Solid (at room temperature) |
Synthesis and Preparation Methods
The synthesis of ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate typically involves multi-step organic reactions designed to construct the complex heterocyclic framework. The preparation commonly employs a modified Gewald reaction, a versatile synthetic method widely used for accessing 2-aminothiophenes and their derivatives . This synthetic approach allows for the efficient construction of the thiophene ring while simultaneously incorporating the amino functionality at position 2.
Industrial Production
In industrial settings, the production of ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate necessitates scaling up laboratory procedures to accommodate larger quantities while maintaining cost-effectiveness and environmental considerations. The industrial synthesis pathway typically employs optimized reaction conditions designed to maximize yield and purity while minimizing waste generation and energy consumption.
The large-scale production process generally begins with the synthesis of key intermediates, which are then subjected to subsequent reactions to build the complete molecular framework. Process optimization focuses on several critical aspects, including reaction temperature control, solvent selection, and reaction time to ensure consistent product quality. The industrial synthesis may incorporate continuous flow chemistry techniques as an alternative to traditional batch processes, offering advantages in terms of process efficiency and safety.
Purification at the industrial scale often involves a combination of techniques such as solvent extraction to separate the product from reaction mixtures, followed by crystallization to improve purity. More sophisticated purification methods such as column chromatography, though common in laboratory settings, may be replaced by more scalable alternatives in industrial production. Quality control measures include analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to ensure the final product meets the required specifications.
Environmental considerations in the industrial production of this compound include solvent recycling systems, waste treatment protocols, and the implementation of green chemistry principles where feasible. These measures aim to reduce the environmental footprint of the manufacturing process while maintaining economic viability.
Comparative Analysis with Related Compounds
Ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate belongs to a larger family of thieno[2,3-c]pyridine derivatives, many of which share structural similarities but differ in specific substitution patterns. A comparative analysis with related compounds provides valuable insights into structure-activity relationships and potential optimization strategies for enhanced biological activity.
One structurally related compound is ethyl 3-carbamoyl-2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, which differs primarily in the substitution at position 2, featuring a 4-methylbenzamido group instead of the amino group found in our target compound. This structural difference likely impacts the compound's biological activity profile, potentially altering its receptor binding characteristics and pharmacological properties. The presence of the bulkier 4-methylbenzamido group may enhance lipophilicity and influence cell penetration capabilities.
Another related compound is ethyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate, which shares the 2-amino feature but differs in the substitution pattern of the pyridine ring and the positioning of the carboxylate group . This compound, also known as Tinoridine (CAS: 24237-54-5), demonstrates the versatility of the thieno[2,3-c]pyridine scaffold in accommodating various substituents while maintaining biological activity.
The structural diversity within this compound class is further exemplified by ethyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate, which features a pyran ring instead of the pyridine ring . This variation introduces oxygen into the heterocyclic system, potentially altering the electronic properties and hydrogen bonding capabilities of the molecule.
Table 2: Structural Comparison of Thieno[2,3-c]pyridine Derivatives
| Compound | Key Structural Features | CAS Number | Molecular Formula |
|---|---|---|---|
| Ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate | Amino group at position 2; Carbamoyl group at position 3 | 24248-71-3 | C11H15N3O3S |
| Ethyl 3-carbamoyl-2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | 4-Methylbenzamido group at position 2; Carbamoyl group at position 3 | N/A | C19H21N3O4S |
| Ethyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate (Tinoridine) | Amino group at position 2; Benzyl group at position 6; Carboxylate at position 3 | 24237-54-5 | C17H20N2O2S |
Analytical Methods and Characterization
The characterization of ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate requires sophisticated analytical techniques to confirm its structure, assess purity, and establish physicochemical properties relevant to its applications. These methods are essential for quality control in both research and industrial settings.
Nuclear Magnetic Resonance (NMR) spectroscopy represents a primary technique for structural elucidation, providing detailed information about the arrangement of atoms within the molecule. Both proton (1H) and carbon (13C) NMR spectra offer valuable insights, with characteristic signals corresponding to the thiophene and pyridine rings, as well as the various functional groups. The amino group typically appears as a broad singlet in the 1H NMR spectrum, while the ethyl carboxylate group shows characteristic triplet and quartet patterns for the methyl and methylene protons, respectively.
Mass spectrometry provides complementary information, confirming the molecular weight and fragmentation pattern specific to the compound. High-resolution mass spectrometry can determine the exact mass, offering additional confirmation of the molecular formula. Infrared (IR) spectroscopy reveals characteristic absorption bands for functional groups such as the amino, carbamoyl, and ester moieties, providing further structural confirmation.
Future Research Directions
Research on ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate continues to evolve, with several promising directions for future investigations. These research avenues aim to expand our understanding of the compound's properties and potential applications, ultimately leading to practical applications in medicinal chemistry and related fields.
One primary research direction involves comprehensive structure-activity relationship studies to identify the critical structural features responsible for the compound's biological activity. Such investigations would systematically modify various positions of the thieno[2,3-c]pyridine scaffold to generate analogues with potentially enhanced properties. This approach could lead to derivatives with improved potency, selectivity, or pharmacokinetic profiles, addressing limitations of the parent compound.
Detailed mechanistic studies represent another important research direction, aiming to elucidate the precise molecular interactions underlying the compound's antimicrobial activity. Understanding the specific targets and binding modes would facilitate rational optimization strategies and potentially identify novel mechanisms of action. Such knowledge could prove particularly valuable in developing agents effective against resistant pathogens.
Exploration of additional biological activities beyond the currently known antimicrobial properties constitutes a promising research avenue. Given the diverse activities reported for related thieno[2,3-c]pyridine derivatives, screening the compound against a wider range of biological targets could reveal unexpected therapeutic applications. Potential areas for investigation include anti-inflammatory, anticancer, and central nervous system activities.
Development of improved synthetic methodologies represents another important research direction, focusing on more efficient, economical, and environmentally friendly approaches to producing the compound and its derivatives. Advanced synthetic strategies such as flow chemistry, chemoenzymatic synthesis, or catalytic methods could overcome current limitations in the preparation of these complex heterocycles.
Finally, formulation studies aimed at optimizing the compound's delivery and bioavailability will be essential for translating promising laboratory findings into practical therapeutic applications. Such research would address challenges related to solubility, stability, and targeted delivery, potentially enhancing the compound's efficacy in biological systems.
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